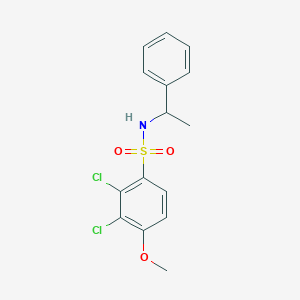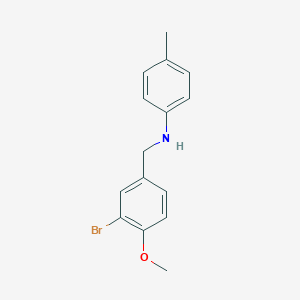![molecular formula C20H18Cl2N2O6S2 B425600 2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B425600.png)
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including chloro, methoxy, and sulfonamide, which contribute to its diverse chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to introduce amino groups.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonylation: The final step involves the sulfonylation of the compound using sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-4-methoxybenzenesulfonamide
- 4-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzenesulfonamide
- 2,3-dichloro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzenesulfonamide
Uniqueness
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its sulfonamide group also contributes to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C20H18Cl2N2O6S2 |
|---|---|
Molecular Weight |
517.4g/mol |
IUPAC Name |
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18Cl2N2O6S2/c1-29-15-7-3-13(4-8-15)23-31(25,26)16-9-5-14(6-10-16)24-32(27,28)18-12-11-17(30-2)19(21)20(18)22/h3-12,23-24H,1-2H3 |
InChI Key |
WTQUIMPKRBMFEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzyl}-2-methylaniline](/img/structure/B425517.png)

![3-chloro-N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}-4-methylaniline](/img/structure/B425522.png)
![Ethyl 2-({[2-fluoro(phenylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425523.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B425526.png)
![4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid](/img/structure/B425527.png)
![N-(sec-butyl)-2-({[4-ethoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B425528.png)
![2-(2-methoxyphenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B425531.png)
![N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B425533.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-2-methylaniline](/img/structure/B425534.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B425535.png)
![N-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B425536.png)

![N-(4-ethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B425540.png)
